(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Description
The compound "(2S)-2-[[(2S)-2-[[(2S)-2-pentanedioic acid;2,2,2-trifluoroacetic acid" (hereafter referred to as the target compound) is a highly complex peptide derivative characterized by a backbone of 15 amino acid residues, including multiple functional groups such as sulfanyl (-SH), carboxy (-COOH), hydroxy (-OH), and biotinylated motifs (evident from the thienoimidazol-4-yl moiety). Its structure is stabilized by 2,2,2-trifluoroacetic acid (TFA), a common counterion in peptide synthesis to enhance solubility and purification .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H133N23O27S2.C2HF3O2/c1-7-37(4)59(73(123)91-44(23-26-56(107)108)66(116)90-43(22-25-53(81)104)65(115)87-40(17-12-14-28-79)64(114)92-45(76(126)127)24-27-57(109)110)98-67(117)41(18-13-15-29-80)88-63(113)42(19-16-30-85-77(83)84)89-70(120)49(34-103)95-74(124)60(38(5)8-2)100-75(125)61(39(6)9-3)99-72(122)50(35-129)96-69(119)47(32-58(111)112)93-71(121)48(33-102)94-68(118)46(31-54(82)105)86-55(106)21-11-10-20-52-62-51(36-130-52)97-78(128)101-62;3-2(4,5)1(6)7/h37-52,59-62,102-103,129H,7-36,79-80H2,1-6H3,(H2,81,104)(H2,82,105)(H,86,106)(H,87,115)(H,88,113)(H,89,120)(H,90,116)(H,91,123)(H,92,114)(H,93,121)(H,94,118)(H,95,124)(H,96,119)(H,98,117)(H,99,122)(H,100,125)(H,107,108)(H,109,110)(H,111,112)(H,126,127)(H4,83,84,85)(H2,97,101,128);(H,6,7)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-,62-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROAIJWMYQXHDO-SAXPPVBRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)CCCCC1C2C(CS1)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H134F3N23O29S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2003.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Each step involves specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of side reactions and contamination.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. By binding to these targets, the compound can modulate various biochemical pathways, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound’s complexity necessitates a nuanced comparison with analogs, focusing on functional group composition , binding affinity , and biological activity . Below is a comparative analysis with three classes of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Biotinylation: The thienoimidazol-4-yl group enables high-affinity binding to streptavidin, similar to biotinylated probes used in biochemical assays. However, unlike simpler biotin conjugates, the target compound’s extended peptide chain may confer steric hindrance or multi-target interactions .
- Sulfanyl (-SH) Groups: Present in cysteine-rich peptides like glutathione, sulfanyl residues facilitate redox activity or disulfide bonding.
- TFA Counterion : Unlike analogs such as OP-828 or OP-829 (which lack ionizable counterions), the TFA salt enhances aqueous solubility, critical for in vitro assays but may introduce cytotoxicity at high concentrations .
Limitations of Chemical Similarity Approaches
- Activity Cliffs: As noted in , chemically similar compounds may exhibit divergent bioactivities. For instance, replacing the target compound’s biotin group with azido (as in OP-828) shifts activity from streptavidin binding to protease inhibition .
- High Structural Complexity : The compound’s 15-residue backbone creates a sparse chemical neighborhood, limiting exhaustive exploration of analogs (see ). Transformer-based generative models are proposed to address this gap but remain underdeveloped for ultra-complex peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
